rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis
Description
rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis (hereafter referred to as Compound A) is a piperidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 4-(trifluoromethyl)phenyl substituent at position 3. The cis configuration ensures spatial proximity of the amino and aromatic groups, which is critical for interactions in medicinal chemistry applications, such as enzyme inhibition or receptor binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-13(14(21)10-22)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14H,8-10,21H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJJYHPRGIOAQC-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a piperidine core with a cis configuration between the 3-amino and 4-[4-(trifluoromethyl)phenyl] substituents, protected by a tert-butoxycarbonyl (Boc) group at the nitrogen. Retrosynthetically, the molecule can be dissected into three key components:
-
Piperidine ring construction with pre-installed stereochemistry.
-
Introduction of the 4-(trifluoromethyl)phenyl group .
-
Boc protection of the amine.
Critical challenges include ensuring diastereoselectivity for the cis configuration and managing the reactivity of the trifluoromethyl group during synthesis.
Piperidine Ring Formation via Reductive Amination
A foundational approach involves assembling the piperidine ring through reductive amination, leveraging chiral precursors to establish stereochemistry. For example, L-glutamic acid has been utilized as a starting material for synthesizing enantiomerically enriched piperidines . In this route:
-
Esterification and Boc protection : L-glutamic acid is converted to its dimethyl ester (6 ) using thionyl chloride in methanol, followed by Boc protection with (Boc)₂O and triethylamine to yield 7 .
-
Reductive cyclization : Sodium borohydride reduction of 7 generates a diol intermediate, which undergoes intramolecular reductive amination under hydrogenation conditions to form the piperidine ring .
This method achieves a 44–55% overall yield for 3-amino piperidines but requires adaptation to introduce the 4-aryl substituent .
Diastereoselective Introduction of the 4-(Trifluoromethyl)phenyl Group
The 4-(trifluoromethyl)phenyl moiety can be introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling . A patent detailing the synthesis of trifluoromethyl piperidines provides insights into handling fluorinated groups:
-
Sulfur tetrafluoride (SF₄) activation : Carboxylic acid precursors (e.g., piperidine-4-carboxylic acid) are treated with SF₄ and hydrofluoric acid (HF) in chloroform at 85°C to install trifluoromethyl groups . While this method directly fluorinates piperidine derivatives, adapting it to aryl systems necessitates Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid.
-
Palladium-catalyzed coupling : A brominated piperidine intermediate could undergo cross-coupling with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis, as demonstrated in analogous arylations .
Stereochemical Control via Aza-Cope/Mannich Reaction
The aza-Cope/Mannich reaction, employed in the synthesis of actinophyllic acid , offers a robust framework for constructing complex piperidine systems. Applied to the target molecule:
-
Precursor preparation : A tetracyclic ketone (rac-37 ) is synthesized via oxidative cyclization of a tricyclic malonate derivative .
-
Mannich cyclization : Treatment with formaldehyde generates the hexacyclic core, with steric effects favoring the cis configuration .
This method’s regioselectivity is attributed to conformational control of the Boc-protected piperidine, minimizing A¹,³-strain during cyclization .
Boc Protection and Final Functionalization
The Boc group is introduced early or late in the synthesis, depending on functional group tolerance:
-
Early-stage protection : Boc anhydride in dichloromethane with DMAP yields the protected amine, stabilizing the intermediate during subsequent reactions .
-
Deprotection-reprotection sequences : Trifluoroacetic acid (TFA) cleaves Boc groups under mild conditions, enabling intermediate modifications .
Resolution of Racemates and Stereochemical Validation
Although the target is racemic (rac), enantiomeric resolution may be required if starting from chiral precursors. Techniques include:
-
Chiral chromatography : Utilizing columns with cellulose- or amylase-based stationary phases.
-
Crystallization-induced asymmetric transformation : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Single-crystal X-ray diffraction, as performed for rac-37 , confirms the cis configuration and guides stereochemical assignments.
Key optimizations from cited sources include:
-
Hydrogenation catalysts : Pd/C with ammonium metavanadate accelerates indole reductions while minimizing over-reduction .
-
Solvent systems : Mixed solvents (e.g., formic acid/triethylamine) enhance reaction rates and yields during transfer hydrogenation .
-
Temperature control : Reactions at 85°C balance reactivity and decomposition for SF₄-mediated fluorinations .
Analytical and Characterization Data
Critical analytical benchmarks for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative deamination to form corresponding imines.
Reduction: Hydrogenation reactions can reduce certain functional groups within the molecule.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidative reactions.
Reducing Agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Including amines, alcohols, and thiols, under basic or acidic conditions for substitution reactions.
Major Products
The reactions lead to a variety of products depending on the conditions used, including imines, amines, and substituted piperidines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neurological Disorders :
- Research indicates that this compound may exhibit activity against certain neurological disorders such as depression and anxiety. Its structural similarity to existing neuropharmacological agents suggests potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- A study demonstrated that derivatives of piperidine compounds show promise in enhancing cognitive function and reducing symptoms associated with mood disorders .
-
Pain Management :
- The compound's ability to interact with pain receptors makes it a candidate for analgesic development. Preliminary studies have shown that modifications of piperidine structures can lead to compounds with significant pain-relieving properties .
- Case studies involving similar piperidine derivatives have reported their effectiveness in preclinical models of chronic pain, indicating a pathway for further exploration with rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate .
-
Anticancer Research :
- Some derivatives of piperidine have been investigated for their anticancer properties. The trifluoromethyl group is known to enhance biological activity and selectivity against cancer cells.
- A case study on related compounds indicated that modifications could lead to selective cytotoxicity against various cancer cell lines, suggesting that rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate may also be explored for similar applications .
Synthesis and Organic Chemistry Applications
-
Building Block for Synthesis :
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Researchers have utilized similar piperidine derivatives as scaffolds for synthesizing novel compounds with enhanced biological activities, paving the way for innovative drug discovery .
-
Pharmaceutical Formulation :
- The stability and solubility characteristics of rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate make it suitable for formulation into various dosage forms.
- Formulation studies have indicated that the incorporation of this compound into solid or liquid formulations can enhance bioavailability and therapeutic efficacy .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets, such as enzymes and receptors. It may modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the enzyme's function. In receptor interactions, the compound can either activate or inhibit receptor activity, leading to a cascade of cellular responses.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compound A is compared to tert-butyl-protected piperidine derivatives with differing aromatic substituents (Table 1).
Key Observations :
- Synthetic Accessibility: Compounds with mono- or di-fluorophenyl groups (e.g., entries 2–3) show higher yields (75–80%) compared to trifluoromethyl-substituted analogues, suggesting steric hindrance or reactivity challenges with bulkier groups .
Fluorinated Piperidine Derivatives
Fluorine substitution at the piperidine ring or adjacent positions alters physicochemical properties (Table 2).
Key Observations :
- Lipophilicity : Compound A’s logP is significantly higher (~3.5, estimated) due to the trifluoromethylphenyl group, compared to fluorinated piperidines (logP ~1.5–2.0), impacting membrane permeability and solubility .
- Stereochemical Impact : Cis configurations (e.g., Compound A and entry 2) favor specific spatial arrangements for target engagement, whereas trans isomers may exhibit reduced activity .
Amino-Functionalized Analogues
Amino group positioning and protection strategies influence reactivity (Table 3).
Key Observations :
- Amino Group Flexibility: The 3-amino group in Compound A allows for better hydrogen bonding compared to 4-amino analogues, which may sterically hinder interactions .
- Protection Strategy : Benzyl-protected analogues (entry 3) require deprotection steps, whereas tert-butyl groups (Compound A) offer stability under acidic conditions .
Research Findings and Trends
Synthetic Challenges : Bulkier substituents (e.g., trifluoromethylphenyl) correlate with lower yields or discontinuation of production, as seen in .
Biological Relevance: The cis configuration and trifluoromethyl group in Compound A are advantageous for hydrophobic interactions in enzyme-binding pockets, a feature less pronounced in fluorophenyl analogues .
Physicochemical Trade-offs : Higher lipophilicity in Compound A may improve bioavailability but necessitate formulation adjustments to mitigate solubility issues .
Biological Activity
Rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis, is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 344.37 g/mol, this compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Structural Characteristics
The structural uniqueness of rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is attributed to its specific stereochemistry and functional group arrangement. This configuration is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.37 g/mol |
| CAS Number | 2230807-27-7 |
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes. The activation of these receptors can lead to significant downstream signaling effects, including modulation of neurotransmitter systems and enzyme inhibition .
Key Mechanisms:
- GPCR Activation : The compound may activate specific GPCRs, leading to changes in intracellular signaling cascades.
- Neurotransmitter Modulation : It may influence neurotransmitter release and uptake, affecting mood and cognitive functions.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
Biological Studies and Findings
Recent studies have explored the potential therapeutic applications of rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate in various disease models.
Case Study Overview
- Neuroprotective Effects : In a study examining neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential as a neuroprotective agent .
- Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation markers in cellular models, highlighting its potential utility in treating inflammatory diseases .
- Antidepressant-like Activity : Behavioral assays in animal models showed that administration of the compound resulted in antidepressant-like effects, possibly through modulation of serotonergic pathways .
Pharmacological Profile
The pharmacological profile of rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate includes various aspects such as bioavailability, half-life, and metabolic stability.
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolic Stability | TBD |
Note: Specific data on bioavailability and half-life are currently under investigation and require further studies.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis?
- Methodology :
- Step 1 : Introduce the tert-butyloxycarbonyl (Boc) protecting group to the piperidine nitrogen using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent unwanted side reactions .
- Step 2 : Install the 4-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives. Optimize solvent (DME/H₂O) and temperature (80–100°C) for cross-coupling efficiency .
- Step 3 : Deprotect the Boc group using TFA in DCM to expose the amine, followed by purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) .
- Validation : Confirm intermediate structures using ¹H/¹³C NMR and LC-MS.
Q. How is the stereochemical configuration (cis vs. trans) of the compound verified?
- Analytical Techniques :
- X-ray crystallography : Resolve absolute configuration by growing single crystals in a solvent system (e.g., hexane/EtOAc) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (95:5) to separate enantiomers and confirm diastereomeric purity .
- NOESY NMR : Detect spatial proximity of the 3-amino and 4-aryl groups to confirm cis geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 4-(trifluoromethyl)phenyl group with high regioselectivity?
- Strategies :
- Flow microreactors : Improve mixing and heat transfer for Suzuki-Miyaura coupling, reducing side product formation (e.g., diarylation) .
- Computational modeling : Use density functional theory (DFT) to predict transition states and identify optimal ligands (e.g., SPhos) for Pd catalysts, enhancing coupling efficiency .
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) to stabilize intermediates and improve yields.
Q. What strategies address low yields in the final Boc deprotection step?
- Troubleshooting :
- Acid selection : Replace TFA with HCl in dioxane for milder deprotection, minimizing degradation of acid-sensitive groups.
- Temperature control : Perform deprotection at 0°C to reduce side reactions (e.g., epimerization) .
- Scavenger use : Add triisopropylsilane (TIPS) during TFA treatment to quench carbocation byproducts .
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect) be resolved?
- Experimental Design :
- Enantiopurity assessment : Re-evaluate chiral purity via chiral HPLC; even minor enantiomeric impurities can skew bioactivity results .
- Assay conditions : Standardize buffer pH (7.4), ionic strength, and incubation time across studies to ensure reproducibility.
- Target specificity profiling : Use surface plasmon resonance (SPR) to measure binding kinetics against related enzymes/receptors, identifying off-target interactions .
Q. What computational tools predict the compound’s interaction with biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to simulate binding modes of the cis isomer.
- MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess conformational stability of the ligand-protein complex .
- Free-energy calculations : Apply MM-GBSA to quantify binding affinities and prioritize synthetic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
